Disperse Blue 148
Overview
Description
Disperse Blue 148 is an organic dye belonging to the family of disperse dyes. It is known for its excellent dispersibility and penetration properties, making it suitable for dyeing synthetic fibers, textiles, plastics, and coatings . The compound is characterized by its vibrant blue color, good color fastness, and resistance to washing and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Blue 148 is synthesized through a series of chemical reactions involving the condensation of oxidized p-phenylenediamine and benzenesulfonic acid . The process typically involves the following steps:
Condensation Reaction: Oxidized p-phenylenediamine reacts with benzenesulfonic acid under controlled conditions.
Further Reactions: The intermediate product undergoes further reactions to form the final dye compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the dye’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions: Disperse Blue 148 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its chemical structure.
Reduction: Reduction reactions can alter the dye’s properties, affecting its color and stability.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in amine derivatives .
Scientific Research Applications
Disperse Blue 148 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Disperse Blue 148 involves its interaction with synthetic fibers at the molecular level. The dye molecules penetrate the fibers and are held in place by physical forces, such as van der Waals forces and hydrogen bonding . This interaction results in the dye’s strong affinity for synthetic materials, leading to vibrant and long-lasting coloration .
Comparison with Similar Compounds
Disperse Blue 106: Known for its use in allergenic testing and similar dyeing properties.
Disperse Blue 124: Commonly used in textile dyeing, with a higher prevalence of textile dermatitis.
Disperse Blue 257: Exhibits different solubility and dyeing properties compared to Disperse Blue 148.
Uniqueness of this compound: this compound stands out due to its excellent dispersibility, vibrant color, and good color fastness. Its unique chemical structure allows for effective penetration and strong affinity for synthetic fibers, making it a preferred choice in various industrial applications .
Biological Activity
Disperse Blue 148, a synthetic azo dye, is primarily used in the textile industry for dyeing polyester and other synthetic fibers. Its biological activity has garnered attention due to potential health impacts and environmental concerns associated with its use and degradation. This article reviews the biological activity of this compound, focusing on its reactivity, toxicity, and decolorization processes, supported by relevant case studies and research findings.
This compound is characterized by its azo structure, which contributes to its vibrant blue color and stability under various conditions. The chemical formula is C₁₈H₁₄N₂O₄S, with a CAS number of 52239-04-0. It is classified as a high-temperature trichromatic blue azo dye, commonly used in dyeing processes that require high thermal stability.
Biological Activity
1. Sensitization and Reactivity
Recent studies have shown that this compound may function as a hapten, capable of covalently binding to proteins. This binding can initiate sensitization processes in biological systems. A study conducted using direct peptide reactivity assays demonstrated that this compound exhibited significant binding reactivity with cysteine and lysine residues in peptides, suggesting potential allergenic properties .
2. Toxicological Studies
Toxicological assessments have indicated that exposure to this compound can lead to various adverse effects. In animal studies, it was observed that high doses resulted in increased incidences of tumors in the urinary bladder among Fischer 344/N rats. The study reported dose-related increases in transitional-cell hyperplasia and carcinomas, highlighting the compound's carcinogenic potential .
Study Type | Organism | Dose (ppm) | Observed Effects |
---|---|---|---|
Long-term Toxicity | Fischer 344/N Rats | 0, 1250, 2500 | Bladder tumors |
Sensitization | Peptide Assay | Varying Concentrations | Protein binding |
3. Environmental Impact
This compound poses environmental risks due to its persistence in wastewater from textile processing. Research has shown that it resists biodegradation under typical conditions, leading to accumulation in aquatic environments. A study on the decolorization of this compound using ozone treatment demonstrated partial success; however, complete mineralization remains challenging . The effectiveness of laccase enzymes in decolorizing this dye was also evaluated, revealing a decolorization rate of approximately 25% under optimal conditions .
Case Studies
Case Study 1: Enzymatic Decolorization
A study investigated the use of laccase enzymes from Pleurotus sajor-caju for the decolorization of textile dyes, including this compound. The results indicated that under optimal pH and temperature conditions, laccase treatment could achieve a significant reduction in dye concentration, showcasing a viable method for treating textile effluents .
Case Study 2: Ozone Treatment
Another research effort focused on the ozonation of this compound as an alternative degradation method. The study highlighted that while ozone treatment could reduce dye concentration effectively, complete mineralization was not achieved within practical timeframes .
Properties
IUPAC Name |
methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLFTCNAACYPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068725 | |
Record name | C.I. Disperse Blue 148 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-04-0 | |
Record name | Disperse Blue 148 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52239-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Alanine, N-ethyl-N-(4-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, N-ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 148 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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